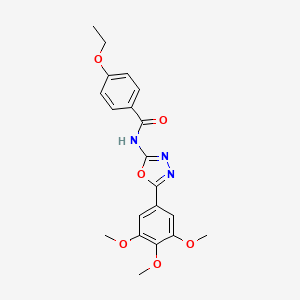

2-(Cyclopentyloxy)-4-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclopentyloxy)-4-methylpyrimidine, also known as CPMP, is a chemical compound that belongs to the pyrimidine family. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CPMP is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain. CPMP has shown potential in the treatment of various neurological and psychiatric disorders, such as schizophrenia, Huntington's disease, and Parkinson's disease.

Scientific Research Applications

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines, including compounds structurally related to 2-(Cyclopentyloxy)-4-methylpyrimidine, have been explored for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. Notably, certain derivatives exhibited inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, with minimal cytotoxicity at relevant concentrations (Hocková et al., 2003).

Synthesis and Process Chemistry

The synthesis and characterization of pyrimidine derivatives, including processes for creating 4,6-dihydroxy-2-methylpyrimidine, a precursor relevant to this compound, have been detailed. These studies underscore the versatility and economic viability of synthesizing pyrimidine compounds, which find applications in pharmaceuticals and other industries (Patil et al., 2008).

Inhibitory Effects on Nitric Oxide Production

Pyrimidine analogs have been investigated for their ability to inhibit immune-activated nitric oxide production, a crucial factor in inflammatory responses. Notably, 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated significant inhibitory activity, offering insights into potential anti-inflammatory applications (Jansa et al., 2014).

Antimicrobial Activity

Multicomponent synthesis techniques have enabled the production of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, demonstrating antimicrobial activity against various pathogenic bacteria and fungi. This research illustrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Gupta et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-(Cyclopentyloxy)-4-methylpyrimidine is the NAD±dependent enzyme LigN . LigN plays a crucial role in the DNA repair process, and its inhibition can lead to rapid growth arrest and chromosome fragmentation .

Mode of Action

This compound interacts with its target, LigN, by inhibiting its activity . This inhibition disrupts the DNA repair process, leading to growth arrest and chromosome fragmentation .

Biochemical Pathways

It is known that the compound’s action on lign disrupts the dna repair process . This disruption could potentially affect various downstream effects, including cell growth and division.

Pharmacokinetics

Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect . Factors such as renal function, genetic makeup, sex, and age can influence these parameters .

Result of Action

The molecular and cellular effects of this compound’s action include rapid growth arrest and chromosome fragmentation . These effects are a result of the compound’s inhibition of LigN, which disrupts the DNA repair process .

properties

IUPAC Name |

2-cyclopentyloxy-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-6-7-11-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZWFCAHNOGSPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)

![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)

![2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid](/img/structure/B2534417.png)

![N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2534424.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534426.png)

![N-(4-fluorobenzyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2534429.png)

![4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2534430.png)